molecular formula C15H9ClN2O3 B11837398 7-Chloro-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione CAS No. 60582-47-0

7-Chloro-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione

Cat. No.: B11837398
CAS No.: 60582-47-0
M. Wt: 300.69 g/mol
InChI Key: TZHOIYPPARUHTF-UHFFFAOYSA-N
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Description

7-Chloro-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cyclization reaction involving a suitable pyridine derivative.

    Chlorination and Methoxylation: The final steps involve the chlorination and methoxylation of the quinoline core to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and methoxy positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Antimalarial Activity

Recent studies have demonstrated that derivatives of quinoline compounds, including 7-Chloro-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione, exhibit significant antimalarial properties. The compound has been evaluated for its efficacy against various strains of Plasmodium, the parasite responsible for malaria.

Key Findings:

  • In Vitro Efficacy : Compounds related to this compound have shown low nanomolar effective concentration (EC50) values against Plasmodium falciparum, including multidrug-resistant strains. For instance, a related compound exhibited an EC50 value of 10 nM against resistant strains .
  • Mechanism of Action : The mechanism involves inhibition of the cytochrome bc1 complex in the parasite, which is crucial for its survival and replication. The structural modifications at the 6 and 7 positions enhance binding affinity and selectivity towards the target .

Anticancer Properties

The compound has also been investigated for its potential as an anticancer agent. The structural characteristics of this compound allow it to interact with various cellular pathways involved in cancer progression.

Case Studies:

  • PIM Kinase Inhibition : A study highlighted that derivatives of this compound act as competitive inhibitors of PIM kinases, which are implicated in tumor growth and survival. Molecular docking studies indicated strong binding affinities correlating with observed in vitro inhibitory activities .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways, thereby promoting programmed cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.

Substituent Position Modification Effect on Activity
6ChlorineIncreased potency against malaria
7MethoxyEnhanced solubility and bioavailability
2 (Pyridine)Various substitutionsAltered binding affinity to targets

Mechanism of Action

The mechanism of action of 7-Chloro-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting DNA replication and transcription. It can also inhibit key enzymes involved in cellular processes, leading to cell cycle arrest and apoptosis. The specific molecular targets and pathways may vary depending on the biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Camptothecin: An anticancer agent that also contains a quinoline moiety.

    Mepacrine: Another antimalarial drug with structural similarities.

Uniqueness

7-Chloro-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, and pyridinyl groups makes it a versatile compound for various applications, distinguishing it from other quinoline derivatives.

Biological Activity

7-Chloro-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound belongs to a class of molecules known for their potential therapeutic properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula C15H12ClN2O3\text{Molecular Formula C}_{15}\text{H}_{12}\text{ClN}_2\text{O}_3

This compound features a chloro substituent at the 7-position and a methoxy group at the 6-position of the quinoline ring, which are critical for its biological activity.

Antimicrobial Activity

The antimicrobial properties of quinolines are well documented. Compounds with similar structures have shown activity against various bacterial strains. For instance, a study indicated that certain substituted quinolines exhibited low nanomolar EC50 values against multi-drug resistant Plasmodium falciparum isolates . The presence of halogen and methoxy groups significantly enhances their antimicrobial potency.

Table 2: Antimicrobial Efficacy of Quinoline Derivatives

Compound NameTarget OrganismMIC (µg/mL)Activity Type
7-ChloroquinolineE. coli0.0195Antibacterial
7-MethoxyquinolineC. albicans0.0048Antifungal

The mechanisms underlying the biological activities of this compound can be inferred from studies on related compounds:

  • Apoptosis Induction : Similar quinolines have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
  • Inhibition of Key Signaling Pathways : The inhibition of ERK and CDC2 pathways has been associated with reduced cell proliferation and increased apoptosis in cancer cells .
  • Antimicrobial Action : The presence of electron-withdrawing groups such as chloro and methoxy enhances the interaction with microbial targets, leading to increased antimicrobial efficacy .

Case Studies

A notable case study involved a series of quinoline derivatives where modifications at specific positions led to enhanced anticancer activity. The study highlighted that compounds with methoxy groups at the 6-position exhibited superior cytotoxic effects compared to their non-substituted counterparts .

Properties

CAS No.

60582-47-0

Molecular Formula

C15H9ClN2O3

Molecular Weight

300.69 g/mol

IUPAC Name

7-chloro-6-methoxy-2-pyridin-2-ylquinoline-5,8-dione

InChI

InChI=1S/C15H9ClN2O3/c1-21-15-11(16)14(20)12-8(13(15)19)5-6-10(18-12)9-4-2-3-7-17-9/h2-7H,1H3

InChI Key

TZHOIYPPARUHTF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C2=C(C1=O)C=CC(=N2)C3=CC=CC=N3)Cl

Origin of Product

United States

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